4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring attached to a pyrimidine and piperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine: shares structural similarities with other pyrimidine and piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-15(2)20-13-21-17(14)24-5-7-25(8-6-24)18-19-4-3-16(22-18)23-9-11-26-12-10-23/h3-4,13H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMJVSVPCKJPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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